Compound Description: This compound is a brominated derivative of the potent opioid cis-beta-hydroxy-3-methylfentanyl (ohmefentanyl) []. It is one of the eight possible stereoisomers of ohmefentanyl.
Relevance: This compound shares the p-bromophenyl motif with N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-phenylethyl)glycinamide. Additionally, both compounds feature an extended structure incorporating a piperidine ring system and a phenylethyl group, suggesting potential similarities in their overall chemical character and potential biological activity [].
Compound Description: SCH 351125 is a selective CCR5 antagonist with potent activity against RANTES binding (Ki = 2 nM) []. It exhibits subnanomolar activity in blocking viral entry and demonstrates excellent antiviral potency against various primary HIV-1 viral isolates [].
Relevance: Similar to N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-phenylethyl)glycinamide, SCH 351125 possesses a 4-bromophenyl group. The presence of a piperidine ring in both compounds further suggests potential overlap in their pharmacological profiles, although their specific mechanisms of action may differ [].
Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor []. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors []. It also exhibits low affinity for the rat spleen and human CB2 receptors, indicating selectivity for CB1 [].
Relevance: Both SR147778 and N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-phenylethyl)glycinamide contain the 4-bromophenyl group, suggesting they may share similar physicochemical properties. Additionally, the presence of a piperidine ring in both structures further hints at potential commonalities in their binding affinities or pharmacological activities [].
N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and its Derivatives
Compound Description: This group encompasses a series of methyl-substituted derivatives of fentanyl, a potent analgesic [, ]. The parent compound and its analogs exhibit varying degrees of analgesic activity, influenced by the stereochemistry and position of methyl substituents [, ]. Notably, cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (23) demonstrates exceptionally high analgesic potency, surpassing morphine by several orders of magnitude [, ].
Relevance: These fentanyl derivatives, particularly those containing a 2-phenylethyl substituent on the piperidine ring, share structural similarities with N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-phenylethyl)glycinamide. Both groups incorporate a piperidine ring and a 2-phenylethyl moiety, suggesting potential similarities in their pharmacological profiles, particularly regarding interactions with opioid receptors [, ].
Compound Description: This compound, characterized by its crystal structure, possesses anti-inflammatory activity [].
Relevance: It shares the (4-bromophenyl)sulfonyl motif with N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-phenylethyl)glycinamide []. This structural similarity suggests potential commonalities in their physicochemical properties and potential biological activities.
Compound Description: BrPMAAm is a novel acrylamide monomer copolymerized with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) to generate copolymers with potential antimicrobial applications []. These copolymers were characterized for their composition, thermal properties, and antimicrobial effects against various bacteria and yeast [].
Relevance: While not directly containing N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-phenylethyl)glycinamide, the research on BrPMAAm copolymers highlights the potential for incorporating a 4-bromophenyl moiety into larger polymeric structures with biological activity []. This suggests the 4-bromophenyl group in the target compound may contribute to potential interactions with biological targets, although further research is needed to confirm specific activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.